1-(5-Methylthiophen-2-yl)propan-1-one

Descripción

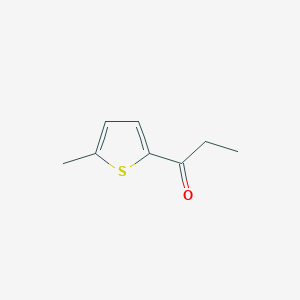

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-methylthiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPOMQPSWIOWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342279 | |

| Record name | 2-Methyl-5-propionylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(5-Methyl-2-thienyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59303-13-8 | |

| Record name | 1-(5-Methyl-2-thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59303-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-propionylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Methyl-2-thienyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 °C | |

| Record name | 1-(5-Methyl-2-thienyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Significance of Thiophene Ketones in Modern Heterocyclic Synthesis

Thiophene (B33073) and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. The thiophene ring is a bioisostere of the benzene (B151609) ring, and its incorporation into drug candidates can significantly modify physicochemical properties such as solubility and metabolism, which can in turn enhance drug-receptor interactions.

Thiophene ketones, specifically, are crucial intermediates in the synthesis of a wide array of heterocyclic compounds. The ketone functional group provides a reactive site for a variety of chemical transformations, including but not limited to:

Reductions: The carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized.

Condensation Reactions: The ketone can participate in condensation reactions to form larger, more complex heterocyclic systems.

Oxidation Reactions: While the thiophene ring itself is relatively stable to oxidation, the ketone functionality can be manipulated under specific conditions.

Substitution Reactions: The presence of the ketone group influences the reactivity of the thiophene ring, directing further substitutions to specific positions.

The versatility of thiophene ketones makes them valuable starting materials for the synthesis of pharmaceuticals and other biologically active molecules. Their ability to undergo a wide range of chemical modifications allows for the creation of diverse molecular libraries for drug discovery and development.

An Overview of 1 5 Methylthiophen 2 Yl Propan 1 One As a Key Synthetic Target

1-(5-Methylthiophen-2-yl)propan-1-one is a specific thiophene (B33073) ketone that serves as a valuable precursor in organic synthesis. Its structure, featuring a methyl group at the 5-position and a propionyl group at the 2-position of the thiophene ring, offers specific steric and electronic properties that can be exploited in targeted synthetic strategies.

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene (B1210033) with propionyl chloride or propionic anhydride (B1165640). organic-chemistry.org This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. organic-chemistry.org

The synthesis of this compound is of particular interest as it can be a precursor to various pharmaceutical intermediates. For instance, related thiophene propanone derivatives are utilized in the synthesis of duloxetine, an antidepressant medication. The structural motifs present in this compound make it a valuable building block for creating analogs and derivatives of known drugs for structure-activity relationship (SAR) studies.

Below is a data table summarizing the key chemical properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Methyl-5-propionylthiophene |

| CAS Number | 59303-13-8 |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Appearance | Solid |

| Melting Point | 31 °C |

Contextualization Within Thiophene Chemistry Research

Classical Friedel-Crafts Acylation Strategies for Thiophene Ketone Derivatives

The Friedel-Crafts acylation stands as a cornerstone for the synthesis of aryl and heteroaryl ketones, including this compound. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Mechanistic Insights into Friedel-Crafts Acylation of Thiophene Systems

The mechanism of the Friedel-Crafts acylation of thiophene systems proceeds through a well-established multi-step pathway. umich.edu The initial step involves the reaction between the acylating agent, such as propionyl chloride, and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). umich.eduyoutube.com This interaction generates a highly electrophilic acylium ion (CH₃CH₂CO⁺), which is stabilized by resonance. umich.edu

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

The yield of this compound via Friedel-Crafts acylation is highly dependent on the reaction conditions and the choice of catalyst. A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being one of the most common. tsijournals.com Other catalysts, such as solid-acid catalysts like Hβ zeolite, have also been shown to be effective in the acylation of thiophene, offering advantages in terms of reusability and reduced environmental impact. tsijournals.comtsijournals.com

Below is a table summarizing typical reaction conditions for Friedel-Crafts acylation of thiophene derivatives.

| Thiophene Derivative | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophene | Acetic Anhydride | Hβ zeolite | None | 60 | 98.6 | tsijournals.com |

| 2,5-Dimethylthiophene | Chloroacetyl chloride | AlCl₃/Pyridine | - | - | 63-90 | researchgate.net |

| 2-Methylfuran | N-(4-methylbenzoyl)benzotriazole | ZnBr₂ | CH₂Cl₂ | 25 | 84 | core.ac.uk |

| Thiophene | N-(4-methylbenzoyl)benzotriazole | ZnBr₂ | CH₂Cl₂ | 25 | 89 | core.ac.uk |

Regioselectivity Considerations in Substitution on the Thiophene Ring

A critical aspect of the Friedel-Crafts acylation of substituted thiophenes, such as 2-methylthiophene (B1210033), is the regioselectivity of the reaction. Thiophene is an electron-rich aromatic heterocycle that preferentially undergoes electrophilic substitution at the C2 (or α) position. researchgate.net This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the C2 position compared to the C3 (or β) position.

The intermediate resulting from C2-attack can be described by three resonance structures, which effectively delocalize the positive charge. In contrast, the intermediate from C3-attack has only two resonance contributors. researchgate.net The greater number of resonance structures for the C2-adduct signifies a more stabilized and lower energy intermediate, thus favoring the kinetic and thermodynamic product of acylation at this position. researchgate.net In the case of 2-methylthiophene, the methyl group is an activating, ortho-para directing group. Therefore, the incoming acyl group is directed to the vacant position ortho to the methyl group, which is the C5 position, leading to the formation of this compound as the major product.

Contemporary Approaches for this compound Synthesis

In addition to classical methods, contemporary organic synthesis offers more advanced and often more efficient routes to thiophene ketones. These modern techniques include metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, which can provide higher yields, shorter reaction times, and greater functional group tolerance.

Metal-Catalyzed Coupling Reactions for Thiophene Ketone Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have become powerful tools for the formation of carbon-carbon bonds and can be adapted for the synthesis of ketones.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could theoretically involve the coupling of a 5-methylthiophen-2-ylboronic acid with propanoyl chloride. While the Suzuki-Miyaura coupling is less commonly used for acylation reactions compared to other cross-coupling methods, recent developments have shown its utility in this area. nih.gov The success of such couplings often requires careful optimization of the catalyst system, base, and solvent to achieve high yields and selectivity. ntnu.no

The Stille coupling reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organohalide or pseudohalide, catalyzed by a palladium complex. wikipedia.org The synthesis of this compound via a Stille reaction could be envisioned by coupling 2-methyl-5-(tributylstannyl)thiophene with propanoyl chloride. A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org A variation, the Stille-carbonylative cross-coupling, allows for the in-situ introduction of a carbonyl group using carbon monoxide, offering an alternative route to ketones. wikipedia.org

The table below provides a general overview of the components for these coupling reactions.

| Coupling Reaction | Thiophene Substrate | Acylating Partner | Catalyst System | Typical Base/Additive |

| Suzuki Coupling | 5-Methylthiophen-2-ylboronic acid | Propanoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Base (e.g., K₂CO₃, Cs₂CO₃) |

| Stille Coupling | 2-Methyl-5-(tributylstannyl)thiophene | Propanoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄) | Cu(I) salts (optional) |

Microwave-Assisted Synthesis Protocols for Accelerated Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical reactions, including the synthesis of heterocyclic compounds like thiophenes. mdpi.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. organic-chemistry.org

This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which can lead to localized superheating of the solvent and reactants. mdpi.com For the synthesis of this compound, a microwave-assisted Friedel-Crafts acylation of 2-methylthiophene with propanoyl chloride could be a highly efficient approach. Additionally, microwave heating has been successfully applied to metal-catalyzed coupling reactions, further enhancing their efficiency. organic-chemistry.org For instance, a microwave-assisted Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes demonstrated a significant reduction in reaction time from 4 hours with conventional heating to just 20 minutes under microwave irradiation, with improved yields. organic-chemistry.org

The following table illustrates the potential advantages of microwave-assisted synthesis for related thiophene derivatives.

| Reaction Type | Thiophene Derivative | Reagents | Heating Method | Reaction Time | Yield (%) | Reference |

| Gewald Reaction | Arylacetaldehyde | Malononitrile, Sulfur, Morpholine | Conventional | 4 hours | - | organic-chemistry.org |

| Gewald Reaction | Arylacetaldehyde | Malononitrile, Sulfur, Morpholine | Microwave | 20 minutes | High | organic-chemistry.org |

| Triazine Synthesis | Thiophene derivative | Various | Conventional | 2 hours | 62 | mdpi.com |

| Triazine Synthesis | Thiophene derivative | Various | Microwave | 2 minutes | 98 | mdpi.com |

Multi-Step Synthetic Sequences from Precursors (e.g., Ketoalkynes)

The use of ketoalkynes, specifically aminoacetylenic ketones, as precursors represents a sophisticated approach to synthesizing complex heterocyclic structures, including those related to thiophene derivatives. mdpi.com This methodology hinges on the versatility of the ketoalkyne framework to undergo intramolecular cyclization reactions, yielding highly functionalized products.

A representative strategy involves the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone. For instance, a compound like 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one can be cyclized in the presence of a base such as potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solution. mdpi.com This reaction proceeds under mild conditions (e.g., 40–45 °C) to yield a dihydro-3H-pyrrol-3-one derivative. mdpi.com While this example leads to a different final heterocycle, the core principle of using a thiophene-containing ketoalkyne as a starting material is a powerful tool.

Adapting this to the synthesis of this compound would involve designing a ketoalkyne precursor that, upon reaction, forms the desired propanone side chain attached to the 5-methylthiophene ring. The initial step typically involves a palladium/copper-catalyzed cross-coupling reaction between a terminal propargylamine (B41283) and an acyl chloride, such as 5-methylthiophene-2-carbonyl chloride, to construct the necessary ketoalkyne backbone. mdpi.com Subsequent chemical transformations would then modify the alkyne and amine functionalities to produce the final propanone structure.

Development of Atom-Economical and Transition-Metal-Free Methodologies

In recent years, a significant push towards green and sustainable chemistry has spurred the development of atom-economical and transition-metal-free synthetic routes. These methods aim to maximize the incorporation of starting materials into the final product, minimize waste, and avoid the use of toxic and expensive heavy metals.

One such approach for constructing substituted thiophenes involves a one-pot, three-component reaction using elemental sulfur. researchgate.net This method assembles the thiophene ring from simple, readily available precursors like arylacetaldehydes and 1,3-dicarbonyl compounds in the presence of a base. researchgate.net This sulfurative condensation/annulation cascade is highly atom-economical as the majority of the atoms from the reactants are incorporated into the desired thiophene product.

Another innovative, environmentally friendly approach is mechanochemical synthesis. This solvent-free or liquid-assisted grinding technique can produce N,S-heterocyclic compounds with high efficiency and short reaction times, often using inexpensive and benign reagents like potassium carbonate as a catalyst. researchgate.net While not yet specifically documented for this compound, the principles of mechanochemistry are broadly applicable and represent a frontier in sustainable synthesis. researchgate.net The development of such transition-metal-free protocols is crucial for reducing the environmental impact of chemical manufacturing. semanticscholar.org

Comparative Analysis of Diverse Synthetic Routes for this compound

The synthesis of this compound can be achieved through various routes, each with distinct advantages and disadvantages regarding yield, cost, safety, and environmental impact. A comparative analysis highlights the evolution of synthetic strategy from classical methods to modern, more sustainable approaches.

Classical Methods: The most traditional and widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation. In this approach, 2-methylthiophene would be reacted with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.com This method is generally robust and effective. However, it suffers from significant drawbacks, including the use of stoichiometric amounts of the Lewis acid catalyst, which generates large quantities of acidic waste during workup, and potential issues with regioselectivity.

Atom-economical, transition-metal-free routes, such as three-component reactions with elemental sulfur, represent the forefront of sustainable synthesis. researchgate.net They offer high efficiency, reduced waste, and avoid toxic metal catalysts. While the initial development and optimization of these reactions can be complex, their long-term benefits for industrial-scale production are substantial.

Below is a comparative table summarizing these approaches:

| Synthetic Route | Key Reagents | Primary Advantages | Primary Disadvantages |

| Friedel-Crafts Acylation | 2-Methylthiophene, Propionyl Chloride, AlCl₃ | Well-established, robust, relatively simple procedure. chemicalbook.com | Poor atom economy, large waste generation, use of corrosive reagents. |

| Multi-Step (from Ketoalkynes) | Thiophene-based ketoalkyne precursors, Base/Metal catalysts | High control over molecular architecture, access to complex derivatives. mdpi.com | Potentially long synthetic sequences, may require specialized catalysts. |

| Atom-Economical (3-Component) | Simple precursors, Elemental Sulfur, Base | High atom economy, reduced waste, transition-metal-free, sustainable. researchgate.net | May require specific optimization for the target molecule. |

This comparative analysis demonstrates a clear trend towards the development of more sophisticated and sustainable synthetic methods that prioritize efficiency and environmental responsibility over traditional, less efficient chemical processes.

α-Functionalization and Coupling Reactions of this compound

The carbon atom adjacent to the carbonyl group (the α-position) in this compound is activated by the electron-withdrawing nature of the ketone. This activation facilitates deprotonation to form an enolate, which is a key nucleophilic intermediate for various functionalization reactions. libretexts.orglibretexts.org

C-O Coupling Reactions at the Propanone α-Position

Direct C-O coupling at the α-position of ketones to form α-alkoxy or α-acyloxy ketones is a significant transformation. While specific examples involving this compound are not extensively documented in readily available literature, general methodologies for the α-oxidation of ketones are well-established. These methods often proceed through an enol or enolate intermediate, which can then react with an electrophilic oxygen source.

Common strategies that could be applied for such a transformation include:

Reaction with hypervalent iodine reagents: Reagents like iodosylbenzene or Dess-Martin periodinane can be used to introduce a hydroxyl or acyloxy group at the α-position.

Oxidation of silyl (B83357) enol ethers: The silyl enol ether of this compound could be formed and subsequently oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) or subjected to ozonolysis.

Molybdenum-based catalysts: Molybdenum complexes are known to catalyze the α-hydroxylation of ketones using molecular oxygen as the oxidant.

These reactions would yield derivatives such as 2-hydroxy-1-(5-methylthiophen-2-yl)propan-1-one, providing a handle for further synthetic modifications.

Mechanistic Investigations of Coupling Reaction Pathways

The mechanism for α-functionalization hinges on the formation of an enol or enolate. youtube.com In a base-catalyzed reaction, a base abstracts an α-proton to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile (E⁺). For a C-O coupling reaction, E⁺ would be an electrophilic oxygen source.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. A weak base (like the solvent) can then abstract an α-proton to form a neutral enol intermediate. The enol, with its electron-rich C=C double bond, then attacks the electrophile.

Transition metal-catalyzed processes, particularly with palladium, have also been developed for α-functionalization. mdpi.com These reactions typically involve the formation of a metal-enolate intermediate, which can then undergo various coupling reactions. mdpi.com For instance, an oxidative addition of an electrophile to the metal center, followed by reductive elimination, can form the new C-E bond at the α-position. mdpi.com

Aldol (B89426) and Condensation Reactions Involving this compound

The presence of α-hydrogens makes this compound a suitable substrate for aldol and other condensation reactions. These reactions are fundamental for carbon-carbon bond formation.

Exploration of Stereoselective Aldol Additions

The aldol reaction involves the addition of an enolate to an aldehyde or ketone, forming a β-hydroxy ketone. researchgate.net When this compound is used as the enolate precursor, its reaction with an aldehyde generates a product with two new stereocenters. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a key challenge in modern organic synthesis. nih.gov

The diastereoselectivity of the aldol addition is often controlled by the geometry of the enolate intermediate. The propanone moiety can form either a (Z)-enolate or an (E)-enolate. According to the Zimmerman-Traxler model, these reactions proceed through a six-membered, chair-like transition state. harvard.edu

A (Z)-enolate generally leads to the syn -aldol adduct . harvard.edu

An (E)-enolate generally leads to the anti -aldol adduct . harvard.edu

The choice of base, metal counterion (e.g., lithium, boron, titanium), and reaction conditions can influence the E/Z ratio of the enolate, thereby controlling the diastereomeric ratio of the product. nih.govpharmacy180.com For example, the use of bulky bases like lithium diisopropylamide (LDA) tends to favor the formation of the (E)-enolate, while boron enolates can provide high levels of stereocontrol, often favoring the syn product. harvard.edu While these principles are well-established, specific studies detailing the stereoselective aldol additions of this compound are not prominently featured in the surveyed literature.

Synthesis of Chalcone (B49325) Derivatives from this compound

Chalcones, or α,β-unsaturated ketones, are important synthetic intermediates. They are typically synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between a ketone and an aromatic aldehyde. wikipedia.orgnumberanalytics.comscribd.com

This compound can react with various substituted aromatic aldehydes in the presence of a base (commonly NaOH or KOH in an alcoholic solvent) to yield thiophene-containing chalcone derivatives. The reaction proceeds by the formation of an enolate from the ketone, which then attacks the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated ketone product. numberanalytics.comscribd.com

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Base/Solvent | Product (Chalcone Derivative) |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH / Ethanol | (E)-1-(5-Methylthiophen-2-yl)-3-phenylbut-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | KOH / Methanol | (E)-3-(4-Chlorophenyl)-1-(5-methylthiophen-2-yl)but-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-3-(4-Methoxyphenyl)-1-(5-methylthiophen-2-yl)but-2-en-1-one |

| This compound | 2-Nitrobenzaldehyde | KOH / Methanol | (E)-1-(5-Methylthiophen-2-yl)-3-(2-nitrophenyl)but-2-en-1-one |

Derivatization Strategies on the Thiophene Ring and Propanone Side Chain

Further modifications of this compound can be achieved by targeting either the thiophene ring or the propanone side chain.

Thiophene Ring Derivatization: The thiophene ring is an electron-rich aromatic system susceptible to electrophilic substitution. The existing substituents (methyl at C5 and propionyl at C2) direct incoming electrophiles primarily to the C3 and C4 positions.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the ring, typically at the C3 or C4 position. These halogenated derivatives are valuable precursors for cross-coupling reactions.

Metalation and Cross-Coupling: The thiophene ring can be deprotonated using strong bases like n-butyllithium to form a thienyllithium species. rroij.com This nucleophile can then react with various electrophiles. Alternatively, halogenated thiophene derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form new carbon-carbon bonds with aryl or vinyl groups.

Propanone Side Chain Derivatization: The carbonyl group of the propanone side chain is a key site for various transformations.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation with Nitrogen Nucleophiles: The carbonyl group can react with primary amines and their derivatives to form imines (Schiff bases), oximes (with hydroxylamine), or hydrazones (with hydrazine). These reactions are often used to create more complex heterocyclic structures.

Conversion to Heterocycles: The chalcone derivatives formed from condensation reactions can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazolines, isoxazoles, and pyrimidines, through reactions with appropriate binucleophiles.

Electrophilic Aromatic Substitution on the 5-Methylthiophene Moiety

The thiophene ring is known to be more reactive than benzene towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 and C5 positions. stackexchange.com In the case of this compound, these positions are already substituted. Therefore, electrophilic attack occurs at the C3 or C4 positions. The regioselectivity of this substitution is dictated by the directing effects of the existing substituents: the propanoyl group at C2 and the methyl group at C5.

The propanoyl group, being an acyl group, is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org In the context of the thiophene ring, it directs incoming electrophiles to the C4 position. Conversely, the methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org This directs electrophiles to the C4 position. The synergistic directing effects of both the activating methyl group and the deactivating propanoyl group strongly favor electrophilic substitution at the C4 position of the thiophene ring.

Bromination:

A common electrophilic aromatic substitution reaction is bromination. For instance, the bromination of this compound would be expected to yield 1-(4-bromo-5-methylthiophen-2-yl)propan-1-one. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The high regioselectivity for the 4-position is a result of the combined directing effects of the existing substituents.

Nitration:

Nitration of the thiophene ring in this compound can be achieved using mild nitrating agents. Thiophenes are generally sensitive to strong acidic and oxidizing conditions, which can lead to degradation of the ring. stackexchange.com Therefore, reagents such as nitric acid in acetic anhydride or copper nitrate (B79036) are often employed for the nitration of thiophenes. semanticscholar.org The expected major product of the nitration of this compound is 1-(5-methyl-4-nitrothiophen-2-yl)propan-1-one, again due to the directing effects guiding the electrophile to the C4 position. scispace.com

| Reaction | Reagent(s) | Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 1-(4-Bromo-5-methylthiophen-2-yl)propan-1-one |

| Nitration | HNO3 / Acetic Anhydride | 1-(5-Methyl-4-nitrothiophen-2-yl)propan-1-one |

Functional Group Interconversions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a versatile functional handle for a variety of chemical transformations. These reactions allow for the conversion of the ketone into other functional groups such as alcohols, amines, and alkanes.

Reduction to Alcohol:

The carbonyl group can be readily reduced to a secondary alcohol, 1-(5-methylthiophen-2-yl)propan-1-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol.

Wolff-Kishner Reduction:

For the complete deoxygenation of the carbonyl group to a methylene (B1212753) group, the Wolff-Kishner reduction is a suitable method. wikipedia.orglscollege.ac.in This reaction involves the conversion of the ketone to a hydrazone by reaction with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base, such as potassium hydroxide (KOH), at high temperatures. libretexts.org The product of the Wolff-Kishner reduction of this compound is 2-propyl-5-methylthiophene. This reaction is particularly useful when the molecule contains functional groups that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed. lscollege.ac.in

Reductive Amination:

Reductive amination provides a pathway to synthesize amines from ketones. wikipedia.org This reaction involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, respectively, under mildly acidic conditions. The intermediate imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For example, reaction with ammonia (B1221849) followed by reduction would yield 1-(5-methylthiophen-2-yl)propan-1-amine.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH4) | 1-(5-Methylthiophen-2-yl)propan-1-ol |

| Wolff-Kishner Reduction | Hydrazine (N2H4), Potassium Hydroxide (KOH) | 2-Propyl-5-methylthiophene |

| Reductive Amination (with Ammonia) | Ammonia (NH3), Sodium Cyanoborohydride (NaBH3CN) | 1-(5-Methylthiophen-2-yl)propan-1-amine |

Selective Chemical Modifications of the Methyl Group at the 5-Position of the Thiophene Ring

The methyl group at the 5-position of the thiophene ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo selective transformations, primarily through free-radical pathways. The position adjacent to an aromatic ring is known as the benzylic position, and in this heterocyclic system, it exhibits similar enhanced reactivity.

Side-Chain Halogenation:

The most common modification of the C5-methyl group is free-radical halogenation. orgoreview.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), or under photochemical conditions (UV light). researchgate.net The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thienylic radical. This radical then reacts with a bromine source to form the halogenated product. This would result in the formation of 1-(5-(bromomethyl)thiophen-2-yl)propan-1-one. This product is a valuable intermediate for further synthetic manipulations, as the bromine atom can be displaced by various nucleophiles.

Oxidation:

While less common for thiophenes compared to benzylic systems, selective oxidation of the methyl group to a formyl or carboxylic acid group may be possible using specific oxidizing agents. mdpi.com Reagents that are effective for benzylic oxidation, such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (CAN), could potentially be employed. nih.gov The successful application of these methods would depend on the relative reactivity of the methyl group versus the thiophene ring and the propanoyl side chain, requiring careful optimization of reaction conditions to achieve the desired selectivity.

| Reaction | Reagent(s) | Potential Product |

|---|---|---|

| Side-Chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO) | 1-(5-(Bromomethyl)thiophen-2-yl)propan-1-one |

| Oxidation to Aldehyde | Manganese Dioxide (MnO2) | 1-(5-Formylthiophen-2-yl)propan-1-one |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Methylthiophen 2 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their chemical environment.

Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Pattern Analysis

The ¹H NMR spectrum of 1-(5-Methylthiophen-2-yl)propan-1-one is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of the thiophene (B33073) ring, the ketone group, and the methyl and ethyl substituents.

The aromatic protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The protons of the ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) group (coupled to the methyl group) and a triplet for the terminal methyl (-CH₃) group (coupled to the methylene group). The methyl group attached to the thiophene ring will appear as a singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Thiophene) | 7.0 - 7.2 | Doublet (d) | 3.5 - 4.0 |

| H-4 (Thiophene) | 6.8 - 7.0 | Doublet (d) | 3.5 - 4.0 |

| -CH₂- (Propanoyl) | 2.8 - 3.0 | Quartet (q) | 7.0 - 7.5 |

| 5-CH₃ (Thiophene) | 2.4 - 2.6 | Singlet (s) | N/A |

| -CH₃ (Propanoyl) | 1.1 - 1.3 | Triplet (t) | 7.0 - 7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Detailed ¹³C NMR Spectral Interpretation and Carbon Environment Mapping

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl).

The carbonyl carbon of the ketone is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The carbons of the thiophene ring will appear in the aromatic region (120-150 ppm). The carbons of the ethyl group and the methyl group on the thiophene ring will have the lowest chemical shifts, appearing in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 195 - 200 |

| C-2 (Thiophene) | 140 - 145 |

| C-5 (Thiophene) | 145 - 150 |

| C-3 (Thiophene) | 127 - 130 |

| C-4 (Thiophene) | 125 - 128 |

| -CH₂- (Propanoyl) | 30 - 35 |

| 5-CH₃ (Thiophene) | 15 - 20 |

| -CH₃ (Propanoyl) | 8 - 12 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in the 1D NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the H-3 and H-4 protons of the thiophene ring, and between the methylene and methyl protons of the propanoyl group. This would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the C-3 carbon would show a correlation with the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would be expected between:

The H-3 proton and the C-2, C-4, and C-5 carbons.

The protons of the propanoyl methylene group and the carbonyl carbon, as well as the C-2 carbon of the thiophene ring.

The protons of the thiophene methyl group and the C-4 and C-5 carbons.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Vibrational Modes Associated with the Ketone and Thiophene Ring

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups.

Ketone Group (C=O): A strong, sharp absorption band is predicted in the IR spectrum between 1660 and 1680 cm⁻¹ due to the stretching vibration of the carbonyl group. This is a highly characteristic band for ketones.

Thiophene Ring: The thiophene ring will exhibit several characteristic vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations will likely produce bands in the region of 1400-1600 cm⁻¹.

C-S stretching: The C-S stretching vibration of the thiophene ring is typically observed in the fingerprint region, around 600-800 cm⁻¹.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire ring, would also be present in the fingerprint region and are often strong in the Raman spectrum.

Alkyl Groups:

C-H stretching: The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region.

C-H bending: The C-H bending vibrations (scissoring, rocking, and wagging) of the alkyl groups will appear in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |

| C-S Stretch | 600 - 800 | Medium | Weak |

Note: These are predicted values and intensities.

Comparative Analysis with Theoretically Predicted Vibrational Frequencies

To gain a more precise understanding of the vibrational modes, theoretical calculations, such as those using Density Functional Theory (DFT), are often employed. These calculations can predict the vibrational frequencies and intensities of a molecule.

A comparative analysis of the experimental IR and Raman spectra with the theoretically predicted spectra would allow for a more detailed and accurate assignment of the observed vibrational bands. Discrepancies between the experimental and theoretical values can often be reconciled by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical methods. Such a comparison would provide a high degree of confidence in the vibrational assignments and a deeper understanding of the molecular dynamics of this compound. For instance, a study on a similar compound, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, showed good agreement between experimental and theoretically predicted vibrational frequencies. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the compound exhibits a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The molecular formula of the compound is C₈H₁₀OS, giving it a molecular weight of approximately 154.23 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The most abundant fragment ion, which constitutes the base peak, is typically observed at a mass-to-charge ratio (m/z) of 125.0. nih.gov This prominent fragment corresponds to the acylium ion, [M-C₂H₅]⁺, formed by the cleavage of the bond between the carbonyl carbon and the ethyl group (alpha-cleavage). This fragmentation is characteristic of ketones and indicates the loss of a C₂H₅ radical. The molecular ion peak is observed at m/z 154.0, with a relative intensity of about 54.5% compared to the base peak. nih.gov Other significant fragments are also present at lower m/z values, representing further fragmentation of the thiophene ring and its substituents. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment | Formula |

|---|---|---|---|

| 154.0 | 54.51 | Molecular Ion [M]⁺ | [C₈H₁₀OS]⁺ |

| 125.0 | 99.99 | [M-C₂H₅]⁺ (Base Peak) | [C₆H₅OS]⁺ |

| 97.0 | 28.23 | [C₅H₅S]⁺ | [C₅H₅S]⁺ |

| 53.0 | 52.00 | [C₄H₅]⁺ | [C₄H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound by measuring the mass-to-charge ratio with very high accuracy. shimadzu.comnih.gov This technique can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, the calculated monoisotopic mass is 154.04523611 Da. nih.gov HRMS analysis would confirm this exact mass, allowing for the unambiguous assignment of the elemental formula C₈H₁₀OS. This level of precision is crucial for structural confirmation and for differentiating the compound from potential isomers or isobaric impurities. shimadzu.com

Application of LC-MS/MS for Detailed Structural Elucidation of Minor Components

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the separation, detection, and structural characterization of minor components, such as impurities or degradation products, in a sample of this compound. semanticscholar.orgshimadzu.comresearchgate.net The liquid chromatography stage separates the main compound from any trace-level impurities. Subsequently, the mass spectrometer analyzes the separated components.

In the MS/MS process, a specific ion (a precursor ion, such as the molecular ion of an impurity) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). nih.gov The resulting fragmentation pattern serves as a structural fingerprint. By comparing the fragmentation pattern of an unknown impurity to that of the main compound, this compound, structural similarities and differences can be deduced, facilitating the elucidation of the impurity's structure even when a reference standard is not available. shimadzu.com

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While the specific crystal structure of this compound is not described in the provided search results, analysis of closely related thiophene-containing compounds provides significant insight into the expected structural features. nih.govnih.gov

Determination of Crystal Structure and Preferred Molecular Conformation

Crystallographic studies of similar aromatic ketones containing a thiophene ring indicate that the molecule is likely to be nearly planar. nih.gov The thiophene ring itself is an aromatic heterocycle and therefore planar. The propanone side chain's conformation will be a key feature. It is expected that the carbonyl group and the thiophene ring will be roughly coplanar to maximize π-system conjugation. The relative orientation of the carbonyl oxygen and the sulfur atom of the thiophene ring (either syn or anti) would be a defining conformational feature. In related chalcones, the terminal thiophene rings often adopt specific orientations relative to the rest of the molecule. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound would be held together in a crystal lattice by various non-covalent intermolecular forces. Based on the structures of analogous compounds, weak C–H···O hydrogen bonds are expected to be a significant interaction. nih.govnih.gov These interactions would likely involve the carbonyl oxygen atom acting as a hydrogen bond acceptor and hydrogen atoms from the methyl group or the thiophene ring of neighboring molecules acting as donors. nih.gov

Furthermore, π-π stacking interactions between the electron-rich thiophene rings of adjacent molecules could also play a crucial role in stabilizing the crystal packing. nih.gov These stacking interactions, along with other weak forces like van der Waals forces, would combine to create a stable, three-dimensional supramolecular network. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the presence of its chromophore, which consists of the thiophene ring conjugated with the carbonyl group of the propanone side chain. This conjugated system gives rise to characteristic electronic transitions.

The primary absorption bands are expected to result from π → π* and n → π* transitions. libretexts.org

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and carbonyl double bond. libretexts.orguobabylon.edu.iq The extension of conjugation between the aromatic ring and the carbonyl group shifts the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. uobabylon.edu.iq

n → π transitions:* These are lower-energy, lower-intensity absorptions that occur due to the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. Polar solvents can lead to shifts in the absorption maxima; for instance, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may experience a bathochromic (red) shift. uobabylon.edu.iq

Computational and Theoretical Chemistry of 1 5 Methylthiophen 2 Yl Propan 1 One

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Geometry Optimization and Conformational Landscape Analysis

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy on the potential energy surface. For a flexible molecule like 1-(5-Methylthiophen-2-yl)propan-1-one, which has rotatable single bonds (e.g., between the thiophene (B33073) ring and the carbonyl carbon, and between the carbonyl carbon and the ethyl group), this process is more complex. cwu.edu

The molecule can exist in several different spatial arrangements known as conformations. A full conformational landscape analysis involves systematically rotating these bonds to identify all possible low-energy conformers. researchgate.netmdpi.com For this compound, key considerations would be the relative orientation of the propanoyl group with respect to the methylthiophene ring. Two primary planar conformations would likely be investigated: one where the carbonyl group is oriented toward the sulfur atom of the thiophene ring (syn or O-S cis) and one where it is oriented away (anti or O-S trans). DFT calculations would determine the optimized bond lengths, bond angles, and dihedral angles for each stable conformer and, crucially, their relative energies. The conformer with the absolute lowest energy is identified as the global minimum, representing the most probable structure of the molecule in the gas phase.

Electronic Structure and Quantum Chemical Descriptors

DFT also provides a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity. From the calculated electronic structure, various quantum chemical descriptors can be derived to quantify aspects like stability and reactivity. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net

A DFT calculation for this compound would yield the energies and spatial distributions of these orbitals.

HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its electron-donating ability. The spatial plot of the HOMO would show where the most loosely held electrons are located, likely distributed across the electron-rich methylthiophene ring system.

LUMO: The energy of the LUMO (ELUMO) is related to the electron affinity and the molecule's electron-accepting ability. The LUMO is expected to be localized primarily on the propanoyl group, particularly the carbonyl carbon and oxygen, which are part of the electron-withdrawing portion of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: The values in this table are conceptual. Specific calculated values for the target molecule are not available in the cited literature.)

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor. researchgate.net |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | An indicator of kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. For this compound, this region would be concentrated on the electronegative oxygen atom of the carbonyl group.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for a nucleophilic attack. Positive regions would be expected around the hydrogen atoms and potentially near the carbonyl carbon atom.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a holistic view of the molecule's charge landscape, complementing the localized information from FMO analysis. researchgate.net

Theoretical Predictions of Chemical Reactivity and Active Site Propensities

The MEP map and the spatial distribution of the frontier orbitals identify the specific active sites.

Electrophilic Attack: The most negative potential, located on the carbonyl oxygen, identifies it as the primary site for protonation or attack by other electrophiles. The electron-rich thiophene ring could also be a site for electrophilic aromatic substitution, and the specific locations would be guided by the distribution of the HOMO.

Together, these computational tools provide a detailed, predictive model of the molecule's chemical behavior, guiding further synthetic and mechanistic studies.

Reaction Mechanism Elucidation via Quantum Chemical Studies

No quantum chemical studies detailing the reaction mechanisms for this compound were found.

Transition State Identification and Energy Barrier Calculations for Key Transformations

Specific research identifying transition states or calculating energy barriers for chemical transformations involving this compound is not available.

Detailed Reaction Pathway Analysis for Synthetic Routes and Derivatizations

Computational analyses of the reaction pathways for the synthesis or derivatization of this compound have not been reported in the literature.

Analysis of Non-Covalent Interactions (NCI) within the Molecular Framework

There are no published studies that provide an analysis of the non-covalent interactions within the molecular structure of this compound.

Role of 1 5 Methylthiophen 2 Yl Propan 1 One As a Synthetic Intermediate and Building Block

Precursor to Complex Heterocyclic Systems and Advanced Organic Derivatives

The chemical scaffold of 1-(5-Methylthiophen-2-yl)propan-1-one is particularly well-suited for the synthesis of a variety of complex heterocyclic systems. The ketone carbonyl group and the adjacent methylene (B1212753) protons offer reaction points for cyclization and condensation reactions, while the thiophene (B33073) ring itself can undergo further substitution or participate in cycloaddition reactions.

A notable application of this compound is in the synthesis of nitrogen- and sulfur-containing polyheterocyclic systems. For instance, derivatives of 1-(5-methylthiophen-2-yl)ethan-1-one, which is structurally very similar, are used to synthesize complex hydrazone frameworks. nih.gov Specifically, the ketone can react with hydrazine (B178648) derivatives to form hydrazones, which can then be cyclized to create larger heterocyclic structures like 2,1-benzothiazines. nih.gov This reactivity highlights its role as a key component in building molecules with potential biological activity. nih.gov The general strategy involves the condensation of the ketone with a suitable binucleophile, leading to the formation of a new ring fused to or substituted with the methylthiophene moiety.

The thiophene ring itself is a common structural motif in pharmacologically active compounds, and derivatives are often used as building blocks for their synthesis. mdpi.commdpi.com The presence of the propanone side chain on the this compound scaffold allows for the construction of derivatives like pyrrol-3-ones through intramolecular cyclization of precursors derived from it. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Ketone Scaffolds

| Precursor Type | Reaction | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Thiophene Ketone | Condensation with Hydrazine Derivatives | Thiophenyl-substituted Hydrazones | Intermediates for larger heterocycles like benzothiazines. nih.gov |

| Aminoacetylenic Ketones (derived from thiophene precursors) | Base-catalyzed Intramolecular Cyclization | Thiophenyl-substituted Pyrrol-3-ones | Represents a highly sought-after class of heterocyclic compounds with potential pharmacological activity. mdpi.com |

| Thiophene Ketone | Multicomponent Reactions | Azolopyrimidines | Efficient synthesis of complex fused heterocycles. chebanov.org |

Applications in the Synthesis of Novel Organic Materials

Thiophene-based compounds are foundational to the field of materials science, particularly for creating organic electronic and optoelectronic materials. mdpi.com This is due to the electron-rich nature of the thiophene ring, which facilitates the formation of conjugated systems capable of transporting charge. Alkylated thiophenes are widely used as building blocks for materials like organic field-effect transistors (OFETs), dye-sensitized solar cells, and fluorescent polymers. mdpi.com

While direct applications of this compound in final materials are not extensively documented, its structure makes it a prime candidate as a precursor for monomers used in polymerization or for the synthesis of functional dyes. The propanone group can be chemically modified to introduce polymerizable groups or to extend the conjugation of the system. For example, the ketone could undergo aldol (B89426) condensation reactions with other aromatic aldehydes to create larger, highly conjugated systems (chalcone-like structures) that could serve as chromophores or as building blocks for electroactive polymers.

Table 2: Potential Applications in Organic Materials Synthesis

| Material Class | Synthetic Strategy | Role of this compound | Potential Properties |

|---|---|---|---|

| Conjugated Polymers | Modification of the ketone to a vinyl group, followed by polymerization (e.g., via Heck or Stille coupling). | Source of the 5-methylthiophene-2-yl monomer unit. | Semiconducting, electroluminescent. mdpi.com |

| Functional Dyes | Condensation reactions (e.g., Knoevenagel or Aldol) at the ketone function to create extended π-systems. | Core scaffold providing the thiophene donor unit. | Strong absorption in the visible spectrum, suitable for solar cells or sensors. mdpi.com |

| Nonlinear Optical Materials | Synthesis of push-pull systems by attaching electron-donating and electron-withdrawing groups to the thiophene scaffold. | The ketone can be a site for attaching an acceptor group. | High nonlinear optical response. mdpi.com |

Strategies for Diversity-Oriented Synthesis Utilizing the Compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful approach in chemical biology and drug discovery that aims to generate libraries of structurally diverse small molecules in a limited number of synthetic steps. nih.govnih.gov The scaffold of this compound is an excellent starting point for DOS due to its multiple, chemically distinct reactive sites that allow for systematic variation.

A DOS strategy using this scaffold would involve exploiting three primary points of diversification:

The Ketone Group: The carbonyl can undergo a vast array of reactions, including reduction to an alcohol, reductive amination, Wittig olefination, and additions of various nucleophiles (Grignard, organolithium reagents). Each of these transformations introduces significant structural and functional group diversity.

The α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated to form an enolate. This enolate can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes), introducing appendages at this position.

The Thiophene Ring: The C3 and C4 positions on the thiophene ring are available for electrophilic aromatic substitution, such as halogenation or acylation, allowing for further functionalization of the core heterocyclic structure.

By systematically applying different reaction sequences at these diversification points, a large and structurally varied library of compounds can be generated from a single, common starting block. nih.gov This approach is highly valuable for exploring chemical space to discover molecules with novel biological functions. nih.gov

Table 3: Diversity-Oriented Synthesis Strategies for the this compound Scaffold

| Diversification Point | Reaction Type | Examples of Reagents/Conditions | Resulting Structural Motif |

|---|---|---|---|

| Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Grignard Addition | R-MgBr | Tertiary alcohol | |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary amine | |

| α-Methylene (-CH₂-) | Alkylation (via enolate) | LDA, then R-X | Substituted ketone |

| Aldol Condensation | Base or Acid, R-CHO | α,β-Unsaturated ketone | |

| Thiophene Ring (C3/C4) | Halogenation | NBS, NCS | Halogenated thiophene |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Di-acylated thiophene |

Future Perspectives and Emerging Research Directions for 1 5 Methylthiophen 2 Yl Propan 1 One

Development of Novel and Sustainable Synthetic Routes with Green Chemistry Principles

The traditional synthesis of 1-(5-Methylthiophen-2-yl)propan-1-one typically involves the Friedel-Crafts acylation of 2-methylthiophene (B1210033) with propionyl chloride or propionic anhydride (B1165640). This method often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents, which raise environmental and safety concerns. google.com Future research is intensely focused on aligning the synthesis of this compound with the principles of green chemistry, emphasizing waste prevention, atom economy, and the use of safer chemicals and solvents. rsc.orgpatsnap.com

Emerging strategies are geared towards replacing conventional catalysts with solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) and strong cation exchange resins. tsijournals.comtsijournals.com These materials offer significant advantages, including high activity, good selectivity, ease of separation from the reaction mixture, and the potential for regeneration and reuse. patsnap.comtsijournals.com Research into solvent-free acylation reactions, where an excess of a reactant like acetic anhydride can also act as the solvent, presents a promising route to reduce solvent waste and improve process efficiency. tsijournals.com Furthermore, the use of bio-based and greener solvents like cyclopentyl methyl ether (CPME) is being explored as a viable alternative to traditional halogenated solvents. mdpi.com

| Parameter | Traditional Method (e.g., Friedel-Crafts) | Emerging Green Methods |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃, SnCl₄) google.com | Reusable solid acids (e.g., Zeolites, Resins), Biocatalysts tsijournals.comtsijournals.com |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Nitrobenzene google.comtsijournals.com | Solvent-free conditions, or green solvents (e.g., Ethanol (B145695), CPME) mdpi.commdpi.com |

| Waste Generation | High (catalyst quenching, solvent waste) | Low (catalyst recycling, fewer steps, biodegradable solvents) researchgate.net |

| Energy Efficiency | Often requires heating and cooling steps | Lower energy requirements, potential for ambient temperature reactions rsc.org |

| Atom Economy | Moderate to low | High, especially in one-pot or multicomponent reactions researchgate.net |

Exploration of Unprecedented Reactivity Pathways and Unconventional Transformations

Beyond its synthesis, future research will delve into unlocking novel reactivity pathways for this compound. The ketone and the thiophene (B33073) ring are both versatile functional handles for a variety of transformations. Emerging fields such as photocatalysis and electrochemistry offer new ways to activate the molecule under mild conditions, potentially leading to reactions that are inaccessible through traditional thermal methods. figshare.comdtic.mil

Electrochemical methods can be employed for polymerization, creating novel thiophene-based polymers with tailored electronic properties for applications in materials science, such as organic batteries. dtic.milresearchgate.net Photocatalysis, using visible light to drive chemical reactions, could enable selective C-H functionalization at various positions on the thiophene ring or side chain, allowing for late-stage modification of the molecule without the need for pre-functionalized starting materials. mdpi.comnih.gov

Unconventional transformations such as catalytic asymmetric dearomatization could convert the flat aromatic thiophene ring into complex, chiral three-dimensional structures, which are of high value in medicinal chemistry. rsc.org Moreover, the ketone moiety can be a versatile anchor for one-pot transformations, combining reactions like the Claisen and retro-Claisen to efficiently convert the ketone into other functional groups such as esters or thioethers. azom.com These advanced synthetic strategies move beyond the classical reactivity of acylthiophenes, opening doors to new molecular architectures and applications.

Integration of Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Advanced computational modeling is set to revolutionize the study and application of this compound. Density Functional Theory (DFT) is already a powerful tool for understanding the electronic structure, stability, and reactivity of thiophene derivatives. nih.govrsc.org DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and calculate spectroscopic properties, guiding experimental work and saving significant laboratory time and resources. nih.govresearchgate.netresearchgate.net

Looking forward, the integration of machine learning (ML) and artificial intelligence (AI) with quantum chemical calculations will enable high-throughput screening of reaction conditions and catalysts. researchgate.netcmu.edu ML models can be trained on existing experimental and computational data to predict reaction outcomes, yields, and optimal conditions with increasing accuracy. researchgate.netyoutube.comnih.gov This predictive power accelerates the development of new synthetic routes and the optimization of existing ones.

For catalyst design, in silico methods allow for the rational design of novel catalysts with enhanced activity and selectivity for specific transformations of the target molecule. nih.gov For example, computational screening can identify the best zeolite framework for a green Friedel-Crafts acylation or design a chiral catalyst for an asymmetric reaction. researchgate.netnih.gov This synergy between computational prediction and experimental validation is a key emerging direction that will streamline the discovery of new chemistry for this compound.

| Computational Tool | Application Area | Potential Insights and Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Mechanistic Studies | Prediction of reactive sites, calculation of reaction energy barriers, understanding reaction pathways. nih.govrsc.org |

| Molecular Docking | Bioactivity Screening | In silico prediction of binding affinity to biological targets (e.g., enzymes, receptors). nih.govresearchgate.net |

| Machine Learning (ML) Models | Predictive Synthesis | Forecasting reaction yields, identifying optimal reaction conditions, predicting physical properties. researchgate.netresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme/Catalyst Design | Modeling interactions within a catalyst's active site to design more efficient and selective catalysts. |

Application in Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale batch synthesis to industrial-scale production requires robust, scalable, and safe manufacturing processes. Flow chemistry and automated synthesis are emerging as transformative technologies to meet these demands for compounds like this compound.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions like Friedel-Crafts acylation. core.ac.uk The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, minimizing the formation of byproducts. core.ac.uk Research has already demonstrated the successful application of flow chemistry for the direct arylation and acylation of thiophenes, paving the way for the continuous, scalable production of this compound. core.ac.ukresearchgate.net This technology is particularly well-suited for integrating solid catalysts into packed-bed reactors, simplifying downstream processing and enabling continuous operation.

Furthermore, automated synthesis platforms can accelerate the exploration of derivatives and the optimization of reaction conditions. sigmaaldrich.com By combining robotic systems with real-time analytics, these platforms can perform numerous experiments in parallel, rapidly identifying optimal synthetic protocols. youtube.com For this compound, this means faster development of scalable production methods and quicker synthesis of analogues for screening in various applications, from materials science to pharmaceuticals.

Q & A

What are the optimal synthetic routes for 1-(5-Methylthiophen-2-yl)propan-1-one in laboratory settings?

The compound can be synthesized via Friedel-Crafts acylation , where 5-methylthiophene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative methods include Grignard reagent-mediated ketone formation or transition-metal-catalyzed cross-couplings . Key parameters include maintaining reaction temperatures between -10°C and 25°C and using a 1:1.2 molar ratio of thiophene to acyl chloride to achieve yields >65% . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Which spectroscopic techniques provide the most reliable structural verification for this compound?

- ¹H/¹³C NMR : Thiophenic protons appear at δ 6.5–7.5 ppm (¹H), while the carbonyl carbon resonates at ~205 ppm (¹³C).

- FT-IR : The ketone C=O stretch occurs at 1680–1720 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 154.23 (C₈H₁₀OS) with fragmentation confirming the propanone backbone .

- X-ray Crystallography : For crystalline derivatives, bond angles and torsional strain can be resolved, as demonstrated for structurally similar chalcones .

How does the electronic nature of the 5-methylthiophen-2-yl group influence reactivity in nucleophilic substitutions?

The methyl group on the thiophene ring acts as an electron-donating substituent , enhancing ring electron density and directing electrophilic attacks to the α-position. This electronic effect increases susceptibility to nucleophilic substitutions (e.g., SNAr reactions) compared to unsubstituted thiophenes. Comparative studies show that trifluoromethyl or chloro substituents alter reactivity due to contrasting electronic effects .

What strategies can resolve contradictions in reported biological activities of derivatives?

- Functional Group Analysis : Compare derivatives with varying substituents (e.g., methylthio vs. chloro) to isolate bioactivity contributors .

- Dose-Response Studies : Test compound concentrations across 3–4 log units to identify non-linear effects.

- Enzyme Assays : Use purified enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability, as fluorinated analogs show altered binding kinetics .

What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. The methylthiophenyl group may occupy hydrophobic pockets, as seen in similar chalcone-enzyme complexes .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Substituents like methylthio lower LUMO energy, enhancing electrophilicity .

How should researchers address discrepancies in reaction yields during scale-up?